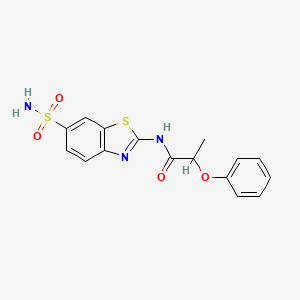

2-phenoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)propanamide

描述

The compound 2-phenoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)propanamide is a benzothiazole derivative featuring a sulfamoyl (-SO2NH2) substituent at the 6-position of the benzothiazole ring and a phenoxy-propanamide moiety at the 2-position. Benzothiazole derivatives are known for their diverse pharmacological applications, including enzyme inhibition and antiviral activity, making this class of compounds a focus of medicinal chemistry research .

属性

IUPAC Name |

2-phenoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4S2/c1-10(23-11-5-3-2-4-6-11)15(20)19-16-18-13-8-7-12(25(17,21)22)9-14(13)24-16/h2-10H,1H3,(H2,17,21,22)(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVCSRUVUNORRQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)N)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate base.

Introduction of Sulfamoyl Group: The sulfamoyl group is introduced by reacting the benzothiazole derivative with sulfamoyl chloride under basic conditions.

Attachment of Phenoxy Group: The phenoxy group is attached via a nucleophilic substitution reaction using phenol and an appropriate leaving group.

Formation of Propanamide: The final step involves the formation of the propanamide moiety through an amide coupling reaction using a suitable coupling reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

化学反应分析

Types of Reactions

2-Phenoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can occur at the phenoxy or sulfamoyl groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced amides or alcohols.

Substitution: Formation of substituted benzothiazole derivatives.

科学研究应用

2-Phenoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)propanamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of advanced materials and chemical processes.

作用机制

The mechanism of action of 2-phenoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)propanamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzothiazole ring may interact with hydrophobic pockets, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

相似化合物的比较

Structural Analogues and Substituent Effects

Key structural analogs and their differentiating features are outlined below:

Table 1: Structural and Physicochemical Comparison

Key Observations:

The phenoxy group in the target compound may confer π-π stacking interactions with aromatic residues in biological targets, contrasting with the benzenesulfonyl group in , which adds steric bulk and sulfonic acidity.

Molecular Weight and Complexity :

- The target compound (~393 Da) is intermediate in size compared to (424 Da) and (352 Da), suggesting a balance between bioavailability and target affinity.

Pharmacological Implications

While direct activity data for the target compound are absent, insights can be drawn from related benzothiazoles:

- Enzyme Inhibition : Compounds with sulfonamide/sulfamoyl groups (e.g., ) are often potent inhibitors of enzymes like low-molecular-weight protein tyrosine phosphatases (LMWPTPs) or viral proteases . The sulfamoyl group may enhance binding to catalytic residues.

生物活性

2-phenoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. The compound incorporates a benzothiazole moiety, which is known for various pharmacological properties, including antibacterial and anticancer activities. This article reviews the biological activity of this compound, synthesizing data from various studies and highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The sulfonamide group is known to inhibit carbonic anhydrase (CA) isoforms, which play crucial roles in various physiological processes including pH regulation and fluid secretion. Research has shown that compounds with similar structures can effectively inhibit CA isoforms I, II, IX, and XII, leading to potential applications in treating conditions like glaucoma and edema .

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. The compound was tested against a range of bacterial strains, showing promising results in inhibiting growth:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Pseudomonas aeruginosa | 10 | 128 |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of the compound has been explored through in vitro assays. It demonstrated cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 25 |

| HeLa (cervical cancer) | 30 |

| A549 (lung cancer) | 20 |

The mechanism underlying these effects may involve the induction of apoptosis and inhibition of cell proliferation pathways.

Case Studies

- Study on Antibacterial Efficacy : A recent study evaluated the antibacterial efficacy of the compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound not only inhibited MRSA growth but also exhibited synergistic effects when combined with traditional antibiotics .

- Anticancer Research : A study focused on the anticancer properties revealed that treatment with this compound led to significant apoptosis in MCF-7 cells. The study utilized flow cytometry to assess cell viability and apoptosis rates, confirming the compound's potential as a therapeutic agent in breast cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。